![molecular formula C10H12BrNOS B7494479 N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BmPC, and it has been synthesized using different methods. The synthesis of BmPC is a complex process that requires specific conditions and reagents.
作用机制
The mechanism of action of BmPC is not fully understood. However, it has been suggested that BmPC acts by inhibiting the activity of specific enzymes such as proteases and polymerases. BmPC has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
BmPC has been shown to have biochemical and physiological effects on different cell types. BmPC has been shown to induce cell cycle arrest and apoptosis in cancer cells. BmPC has also been shown to inhibit the replication of different viruses and the growth of different bacterial strains. BmPC has been shown to have minimal toxicity to normal cells, which makes it a potential candidate for the development of new drugs.
实验室实验的优点和局限性
BmPC has several advantages for lab experiments. BmPC is easy to synthesize, and it has a high yield. BmPC is also stable under different conditions, which makes it easy to store and transport. However, BmPC has some limitations for lab experiments. BmPC is not soluble in water, which makes it difficult to use in aqueous solutions. BmPC also has limited stability in some organic solvents, which makes it difficult to use in some reactions.
未来方向
There are several future directions for the research on BmPC. One of the future directions is the development of new drugs based on BmPC. BmPC has shown promising results in the treatment of cancer, viral infections, and bacterial infections. Another future direction is the study of the mechanism of action of BmPC. The mechanism of action of BmPC is not fully understood, and further research is needed to elucidate the molecular targets of BmPC. Another future direction is the optimization of the synthesis method of BmPC. The synthesis of BmPC is a complex process that requires specific conditions and reagents, and further research is needed to optimize the synthesis method.
Conclusion:
In conclusion, BmPC is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BmPC has been synthesized using different methods, and it has been shown to have anticancer, antiviral, and antibacterial properties. BmPC has several advantages for lab experiments, but it also has some limitations. Further research is needed to develop new drugs based on BmPC, elucidate the mechanism of action of BmPC, and optimize the synthesis method of BmPC.
合成方法
BmPC can be synthesized using different methods. One of the most common methods is the reaction of 5-bromothiophene-2-carboxylic acid with methylcyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields BmPC as a white solid with a yield of 60-70%. Other methods include the reaction of 5-bromothiophene-2-carboxylic acid with 2-methylcyclopropanamine in the presence of a coupling agent.
科学研究应用
BmPC has been the subject of scientific research due to its potential applications in various fields. One of the main applications of BmPC is in the field of medicinal chemistry. BmPC has been shown to have anticancer properties, and it has been tested against different cancer cell lines. BmPC has also been tested for its antiviral properties, and it has shown promising results against different viruses such as HIV, HCV, and influenza virus. BmPC has also been tested for its antibacterial properties, and it has shown activity against different bacterial strains.
属性
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-6-4-8(6)10(13)12-5-7-2-3-9(11)14-7/h2-3,6,8H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGJKHUVJETRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclopropyl-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7494400.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)
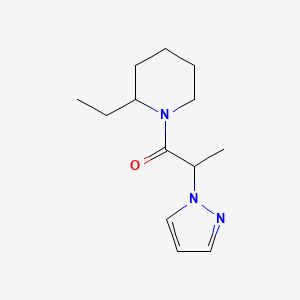
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)
![[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid](/img/structure/B7494431.png)

![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
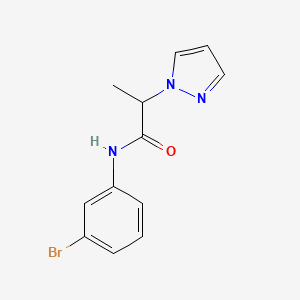
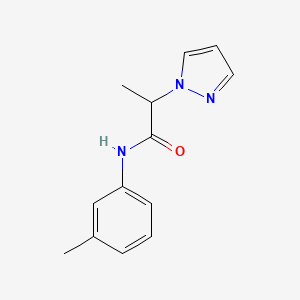
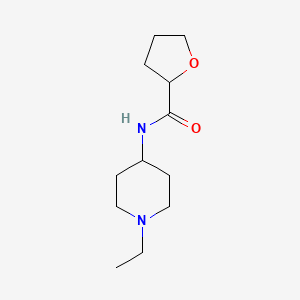
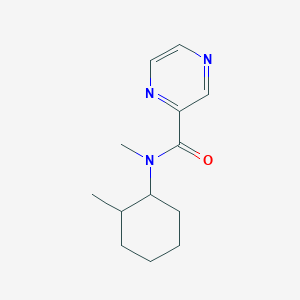
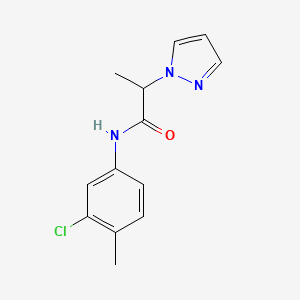
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)